4,6-Diphenyl-2-pyridone
Overview
Description
4,6-Diphenyl-2-pyridone is a heterocyclic compound that belongs to the pyridone family. Pyridones are known for their diverse reactivity and are prominent constituents of various natural products and pharmacophores in drug discovery . The structure of this compound consists of a pyridone ring substituted with phenyl groups at the 4 and 6 positions, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 4,6-Diphenyl-2-pyridone can be achieved through various methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) under reflux conditions in ethanol . Another method includes the lithiation of 1-benzyl-4,6-diphenyl-2-pyridone using lithium diisopropylamide (LDA) followed by reaction with electrophiles .
Chemical Reactions Analysis
4,6-Diphenyl-2-pyridone undergoes various chemical reactions, including:
Scientific Research Applications
4,6-Diphenyl-2-pyridone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active molecules with antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer activities.
Electrochemical Studies:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and natural product derivatives.
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-2-pyridone involves its interaction with molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as EZH2, which is involved in the regulation of gene expression . The compound’s electrochemical activity is influenced by the presence of substituents, which can affect its redox properties and interactions with biological molecules .
Comparison with Similar Compounds
4,6-Diphenyl-2-pyridone can be compared with other pyridone derivatives such as:
1-Hydroxy-4,6-diphenyl-2-pyridone: This compound undergoes similar rearrangements involving N–O fission and formation of substituted derivatives.
2-Pyrone Derivatives: These compounds share structural similarities with pyridones and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
4,6-diphenyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17-12-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-12H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXDFXBFGHFWPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397234 | |
Record name | 4,6-diphenyl-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29261-44-7 | |
Record name | 4,6-diphenyl-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.